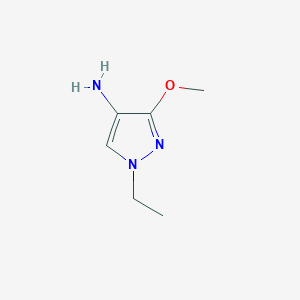

1-Ethyl-3-methoxy-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-methoxypyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-9-4-5(7)6(8-9)10-2/h4H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZYNPKVFMWVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrazole Derivatives in Contemporary Academic Research

Pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational structure for a multitude of compounds with significant biological and chemical properties. mdpi.com The versatility of the pyrazole ring allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied therapeutic and industrial applications. nih.gov

In contemporary academic and industrial research, pyrazole derivatives are extensively investigated for their potential as therapeutic agents. They have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties. mdpi.comgoogle.com The prevalence of the pyrazole scaffold in commercially available drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, underscores its importance in medicinal chemistry. achemblock.com

The functionalization of the pyrazole nucleus with different substituents allows for the fine-tuning of its physicochemical and biological properties. This adaptability makes pyrazole derivatives attractive candidates for the design of new drugs and functional materials. nih.gov Researchers continue to explore novel synthetic routes to access structurally diverse pyrazoles and to investigate their structure-activity relationships to optimize their therapeutic potential. molport.com

Overview of Aminopyrazoles As a Class of Heterocyclic Compounds

Aminopyrazoles are a subclass of pyrazole (B372694) derivatives characterized by the presence of an amino group attached to the pyrazole ring. The position of the amino group (3, 4, or 5) significantly influences the chemical reactivity and biological activity of the molecule. nih.gov These compounds are valuable building blocks in organic synthesis, serving as precursors for the construction of more complex heterocyclic systems. bldpharm.com

The amino group in aminopyrazoles can act as a nucleophile, enabling a variety of chemical transformations and the introduction of diverse functional groups. This reactivity has been exploited in the synthesis of a wide range of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, many of which exhibit interesting pharmacological properties. achemblock.com

From a medicinal chemistry perspective, the aminopyrazole moiety is considered a "privileged scaffold" due to its ability to interact with various biological targets. nih.gov The nitrogen atoms of the pyrazole ring and the amino group can participate in hydrogen bonding and other non-covalent interactions with proteins, making them effective pharmacophores for the design of enzyme inhibitors and receptor modulators. sigmaaldrich.com For instance, 4-aminopyrazole derivatives have been investigated for their potential as kinase inhibitors. nih.gov

Specific Research Focus on 1 Ethyl 3 Methoxy 1h Pyrazol 4 Amine As a Core Scaffold

Established Synthetic Routes to Pyrazole Derivatives

The formation of the pyrazole core is a well-established field in heterocyclic chemistry, with several classical and modern methods available. These routes often involve the construction of the five-membered ring from acyclic precursors.

Cycloaddition Reactions in Pyrazole Ring Formation

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and versatile method for constructing the pyrazole nucleus. researchgate.netresearchgate.netresearchgate.net This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, which is usually an alkyne or a suitably substituted alkene. researchgate.netchemicalbook.com

Nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes to yield pyrazoles. chemicalbook.com The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne. For the synthesis of a 1,3,4-trisubstituted pyrazole like the core of the target molecule, a substituted alkyne would be required.

Another prominent example is the Huisgen cycloaddition, which can be used for the regioselective synthesis of fully substituted pyrazoles. For instance, the reaction of δ-acetoxy allenoates with hydrazonoyl chlorides, promoted by silver(I) oxide, yields polysubstituted pyrazoles under mild conditions. evitachem.com The silver salt acts as a Lewis acid, coordinating to the reactants and directing the [3+2] cycloaddition to proceed with high regioselectivity. evitachem.com

Diazo compounds also serve as effective 1,3-dipoles for pyrazole synthesis. Their reaction with alkynes or alkenes provides a direct route to the pyrazole or pyrazoline ring system, respectively. researchgate.net

Table 1: Examples of Cycloaddition Reactions in Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Nitrile Imines (from hydrazonoyl chlorides) | Trisubstituted Bromoalkene | Base, solvent evaporation | 1,3,4,5-Tetrasubstituted pyrazoles | 70-86% | chemicalbook.com |

| δ-Acetoxy Allenoates | Hydrazonoyl Chlorides | Ag2O, K2CO3 | Fully substituted pyrazoles | Good to excellent | evitachem.com |

| N-Isocyanoiminotriphenylphosphorane | Terminal Alkynes | Silver-mediation | Substituted pyrazoles | Good | researchgate.net |

| Dialkyl Azodicarboxylates | Substituted Propargylamines | Phosphine-free, room temperature | Functionalized pyrazoles | Good | researchgate.net |

Condensation Reactions for Pyrazole Nucleus Construction

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. eco-vector.com The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can be an issue, often leading to a mixture of isomers.

A highly relevant approach for synthesizing the 3-methoxy-4-aminopyrazole scaffold involves the condensation of a hydrazine with a β-ketonitrile or a functionalized acrylonitrile. eco-vector.comgoogle.com For instance, the reaction of a hydrazine with ethyl 2-cyano-3-ethoxyacrylate (a derivative of a β-ketoester) can lead to the formation of a 5-aminopyrazole-4-carboxylate ester. nih.govhelsinki.fi

Specifically for the target molecule, a plausible route involves the condensation of ethylhydrazine (B1196685) with ethyl (ethoxymethylene)cyanoacetate or a similar precursor like 2-cyano-3-methoxyacrylate. chemicalbook.comnih.gov This reaction would directly install the N1-ethyl and C3-methoxy (or ethoxy, which could be later converted) groups, along with a cyano group at the C4 position. Subsequent reduction or hydrolysis/decarboxylation and Curtius rearrangement of the C4-cyano group would be necessary to install the 4-amino functionality.

The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester has been reported via the refluxing of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride and ethyl (ethoxymethylene)cyanoacetate in ethanol (B145695) with potassium carbonate. researchgate.net This demonstrates the feasibility of using substituted hydrazines to construct complex pyrazole systems.

Table 2: Examples of Condensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | Carbonyl/Acrylonitrile Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (4-Methoxyphenyl)hydrazine hydrochloride | Ethyl (ethoxymethylene)cyanoacetate | K2CO3, Ethanol, reflux | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester | 28% | researchgate.net |

| Hydrazine hydrate | β-Ketonitriles | Neutral or acidic conditions, alcohol solvent | N-unsubstituted 3(5)-aminopyrazoles | Variable | eco-vector.com |

| Phenylhydrazine | 3-Methoxyacrylonitrile | AcOH, Toluene, microwave | 1-Phenyl-5-aminopyrazole | 90% | eco-vector.com |

| Phenylhydrazine | 3-Methoxyacrylonitrile | EtONa, EtOH, microwave | 1-Phenyl-3-aminopyrazole | 85% | eco-vector.com |

Reductive Amination Strategies for Pyrazole Amine Synthesis

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and an amine in the presence of a reducing agent. masterorganicchemistry.comlibretexts.org In the context of pyrazole synthesis, this method can be applied to introduce an amino group onto a pre-formed pyrazole ring.

For the synthesis of this compound, a hypothetical precursor would be 1-ethyl-3-methoxy-1H-pyrazol-4-one. The reductive amination of this pyrazolone (B3327878) with ammonia, in the presence of a suitable reducing agent, would yield the desired 4-amino pyrazole. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the intermediate iminium ion without affecting the carbonyl group of the starting material. masterorganicchemistry.comcommonorganicchemistry.com

A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, which proceeds via a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an imine, followed by reduction with sodium borohydride. researchgate.netmdpi.com While this example illustrates the formation of a secondary amine on a pyrazole ring, the principle can be extended to the synthesis of primary amines from a pyrazolone and ammonia.

Alternatively, the reduction of a 4-nitropyrazole derivative provides a common pathway to 4-aminopyrazoles. eco-vector.commdpi.com For example, 3-Methoxy-4-nitro-1H-pyrazole can be synthesized and subsequently ethylated at the N1 position. bldpharm.com The resulting 1-ethyl-3-methoxy-4-nitro-1H-pyrazole can then be reduced to the target 4-amino compound using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). mdpi.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Features | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | DCE, DCM, THF | Mild and selective; does not reduce aldehydes/ketones. | commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Stable in protic solvents; selectively reduces imines. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | More reactive; typically added after imine formation is complete. | commonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Ethanol, Methanol, Ethyl Acetate | "Green" method; effective for nitro group reduction. | mdpi.com |

Multi-component Reactions in Pyrazole Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of pyrazole derivatives. nih.govijcmas.com

A common MCR for pyrazoles involves the reaction of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde. While this typically leads to pyrazolo-fused heterocycles, modifications can allow for the synthesis of substituted pyrazoles. For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been shown to produce 1H-pyrazole derivatives. nih.gov

The synthesis of aminocyanopyrazoles can be achieved through an MCR of malononitrile, an orthoester, and a hydrazine derivative under acidic catalysis. ijcmas.com This provides a direct route to pyrazoles bearing both amino and cyano functionalities, which can be further elaborated.

While a specific MCR for this compound has not been explicitly reported, one could envision a four-component reaction involving ethylhydrazine, a source for the C3-methoxy group (e.g., a methoxy-containing 1,3-dicarbonyl equivalent), a source for the C4-amino group (or a precursor), and a fourth component to complete the pyrazole ring. The development of such a reaction would represent a highly efficient route to the target molecule.

Table 4: Examples of Multi-component Reactions for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate, Water, reflux | 1H-Pyrazole derivatives | nih.gov |

| Malononitrile, Orthoester, Hydrazine | Acetic acid, Ethanol, reflux | Aminocyanopyrazoles | ijcmas.com |

| Substituted phenyl isothiocyanate, 1,3-Dicarbonyl compound, Hydrazine hydrate | I2, Ethanol, 60°C | Multi-substituted aminopyrazoles | nih.gov |

| 5-Aminopyrazoles, Meldrum's acid, Aromatic aldehydes | Three-component condensation, then oxidation (DDQ) | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | nih.gov |

Strategies for Introducing Specific Substituents to the Pyrazole Ring

The synthesis of this compound can also be approached by first constructing a pyrazole core with some of the required substituents, followed by the introduction of the remaining groups. The N1-ethylation is a key step in such a strategy.

Methodologies for N1-Ethylation of Pyrazoles

The N-alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, which can lead to mixtures of N1 and N2 regioisomers. The regiochemical outcome is influenced by the steric and electronic nature of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. pearson.comgoogle.com

A common method for N-alkylation involves the deprotonation of the pyrazole with a base (e.g., NaH, K2CO3, or an organic base) followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate. iucr.org The choice of base and solvent can significantly impact the N1/N2 selectivity.

For the synthesis of the target compound, one could start with 3-methoxy-1H-pyrazol-4-amine (or its nitro precursor, 3-methoxy-4-nitro-1H-pyrazole). bldpharm.com The ethylation of this substrate would need to be controlled to favor substitution at the N1 position. Steric hindrance at the C5 position can direct alkylation to the N1 position.

Recent advances have focused on developing highly regioselective N-alkylation methods. For example, a magnesium-catalyzed N2-selective alkylation of 3-substituted pyrazoles has been developed using α-bromoacetates as alkylating agents. pearson.com While this method favors the N2 position, it highlights the potential for metal catalysis to control regioselectivity. Acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles has also been reported as an alternative to methods requiring strong bases. google.com

Furthermore, enzymatic approaches are emerging for the highly selective N-alkylation of pyrazoles. An engineered enzyme system has been shown to perform methylation, ethylation, and propylation with excellent regioselectivity (>99%). mdpi.com

Table 5: Selected Methods for N-Alkylation of Pyrazoles

| Alkylation Method | Alkylating Agent | Catalyst/Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Classical SN2 | Ethyl halides, Diethyl sulfate | Base (e.g., K2CO3, NaH), DMF | Variable, depends on substrate | iucr.org |

| Acid-catalyzed | Trichloroacetimidates | Brønsted acid (e.g., CSA) | Sterically controlled | google.com |

| Magnesium-catalyzed | α-Bromoacetates | MgBr2, i-Pr2NEt, THF | High N2-selectivity | pearson.com |

| Enzymatic | Haloalkanes | Engineered methyltransferase | >99% regioselectivity | mdpi.com |

Approaches for Incorporating C3-Methoxy Groups in Pyrazoles

The introduction of a methoxy group at the C3 position of a pyrazole ring is a critical step in the synthesis of this compound and related analogs. A primary route to achieving this involves the O-alkylation of a corresponding pyrazol-3(5)-one precursor. Pyrazol-3(5)-ones exist in tautomeric forms, which allows for alkylation to occur on either a nitrogen or an oxygen atom. By carefully selecting the reaction conditions and alkylating agents, the formation of the O-alkylated product, a 3-methoxypyrazole, can be favored.

A common method for preparing the pyrazolone precursors is the Knorr condensation, which involves the reaction of a β-ketoester with a hydrazine. jmchemsci.com While this reaction typically yields pyrazol-3/5-ones, certain reports have described an alternative pathway that leads to 3/5-alkoxypyrazoles, albeit often in low yields when using hydrazine salts. researchgate.net Efforts have been made to optimize this side reaction to become the main transformation pathway. For instance, by reacting various alkyl acetoacetates with hydrazines, different 3-alkoxypyrazoles, including methoxy derivatives, have been obtained in yields of up to 56%. researchgate.net The choice of the starting β-ketoester is crucial for determining the final alkoxy group.

Another strategy involves the direct synthesis of 1,3-diketones from ketones and acid chlorides, which are then cyclized with hydrazine to form the pyrazole core. mdpi.com This approach offers flexibility in the substituents on the pyrazole ring. Once the pyrazolone is formed, it can be O-alkylated. For example, the bicyclic pyrazolones can be transformed into valuable building blocks through O-alkylation of the pyrazolone core. researchgate.net

Synthesis of 4-Aminopyrazole Derivatives

The synthesis of 4-aminopyrazole derivatives is a key transformation for accessing compounds like this compound. researchgate.net Several synthetic strategies have been developed to introduce an amino group at the C4 position of the pyrazole ring. nih.gov

One of the most established methods is a two-step sequence involving the nitration of the pyrazole ring at the C4 position, followed by the reduction of the nitro group to an amine. The C4 position of the pyrazole ring is susceptible to electrophilic aromatic substitution, making nitration a feasible approach. researchgate.netnih.gov Commercially available 4-nitropyrazole can be used as a starting material. researchgate.net The subsequent reduction of the 4-nitro group is reliably achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst, to yield the desired 4-aminopyrazole. researchgate.net

The Knorr pyrazole synthesis can also be adapted to produce 4-aminopyrazoles. chim.it This approach begins with a 1,3-dicarbonyl compound that is converted to an oxime derivative before the cyclization step with hydrazine. chim.it Another variation involves the condensation of hydrazines with α,β-unsaturated ketones that have an azido (B1232118) group at the α-position, which directly leads to the formation of tetra-substituted 4-aminopyrazoles. chim.it

More advanced methods include transition metal-catalyzed C-N bond formation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully applied to the synthesis of 4-aminopyrazoles from 4-halopyrazole precursors. wikipedia.orgresearchgate.netnih.gov This method is valued for its broad substrate scope and functional group tolerance. wikipedia.org For instance, the coupling of 4-bromo-1-tritylpyrazole with various amines can be achieved using a palladium catalyst with a suitable ligand, such as tBuDavePhos. researchgate.net Copper-catalyzed amination has also been shown to be effective, particularly for coupling alkylamines with 4-iodopyrazoles. nih.gov

A selection of methods for the synthesis of 4-aminopyrazole derivatives is summarized in the table below.

| Method | Starting Materials | Key Reagents/Conditions | Product | Reference(s) |

| Nitration and Reduction | Pyrazole | 1. Fuming HNO₃/H₂SO₄ 2. H₂, Pd/C | 4-Aminopyrazole | researchgate.netnih.govresearchgate.net |

| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | 1. NaNO₂, Acid 2. Hydrazine | 4-Aminopyrazole derivative | chim.it |

| From α-Azido-α,β-unsaturated ketones | α-Azido-α,β-unsaturated ketone, Hydrazine | Condensation reaction | 4-Aminopyrazole derivative | chim.it |

| Buchwald-Hartwig Amination | 4-Halopyrazole, Amine | Pd(dba)₂, tBuDavePhos, Base | 4-Aminopyrazole derivative | researchgate.netnih.gov |

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign protocols. In the context of pyrazole synthesis, this has led to the exploration of solvent-free reaction conditions and advanced catalyst-mediated transformations.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers significant advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. jetir.org Several solvent-free methods for pyrazole synthesis have been reported, frequently enhanced by microwave irradiation or mechanical grinding. mdpi.com

Microwave-assisted organic synthesis has proven to be a powerful tool for accelerating reactions and improving yields in a solvent-free environment. benthamdirect.com For example, the condensation of hydrazine derivatives with β-keto esters to form pyrazolones can be carried out rapidly and in high yields under solvent-free microwave irradiation. nih.govresearchgate.net Similarly, the synthesis of 4,5-dihydro-1H-pyrazoles and their subsequent dehydration to pyrazoles has been effectively achieved through the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under solvent-free microwave conditions. researchgate.net This method often provides better yields and requires shorter reaction times compared to conventional heating. researchgate.net

Another green approach is the use of grinding or mechanochemistry, where reactions are induced by mechanical force in the absence of a solvent. researchgate.net The condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature under solventless conditions can afford pyrazole derivatives in high yields. rsc.org Ionic liquids have also been employed as catalysts in solvent-free syntheses of pyrano[2,3-c]pyrazoles, offering benefits such as simplicity, high yields, and easy work-up. jetir.org

The table below presents examples of solvent-free pyrazole synthesis.

| Method | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Microwave-Assisted | Phenyl glycidyl (B131873) ether, Pyrazoles | Microwave irradiation, 120°C | Pyrazole adducts | mdpi.com |

| Microwave-Assisted | β-Ketoesters, Hydrazines | Microwave irradiation | Pyrazolones | nih.govresearchgate.net |

| Grinding | Diketone, Hydrazine | H₂SO₄ (catalytic), Room temperature | Pyrazole derivatives | rsc.org |

| Ionic Liquid Catalysis | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Ionic liquid (NMPyTs) | Pyrano[2,3-c]pyrazoles | jetir.org |

Catalyst-Mediated Transformations (e.g., Palladium-Catalyzed Heck Reaction)

Transition-metal-catalyzed reactions, particularly those involving palladium, have revolutionized the functionalization of heterocyclic compounds like pyrazoles. researchgate.netrsc.org These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity and efficiency. rsc.org

The Palladium-Catalyzed Heck Reaction, which couples an aryl or vinyl halide with an alkene, is a powerful tool in organic synthesis. vut.ac.zayoutube.com While direct application on the pyrazole core can be challenging, pyrazole-derived ligands have been successfully used in Heck coupling reactions. vut.ac.zaresearchgate.netresearchgate.net For instance, various substituted pyrazolones and pyrazoles have been employed as auxiliary ligands with palladium precursors like PdCl₂ or Pd(OAc)₂ to catalyze the Heck reaction between iodobenzene (B50100) and acrylates. vut.ac.za The presence of these pyrazole-based ligands was found to be crucial for achieving high conversions. vut.ac.za

Beyond the Heck reaction, a broad range of palladium-catalyzed C-H functionalization reactions have been developed for the pyrazole scaffold. rsc.orgrsc.org These reactions bypass the need for pre-functionalized starting materials, offering a more atom-economical route to complex pyrazoles. researchgate.net For example, Pd-catalyzed C-H allylation and benzylation of pyrazoles have been achieved, particularly when an electron-withdrawing group is present at the C4 position, which facilitates the reaction. nih.govresearchgate.net These catalytic methods provide rapid access to a diverse array of functionalized pyrazole compounds. nih.gov

The table below summarizes key catalyst-mediated transformations involving pyrazoles.

| Reaction Type | Substrates | Catalyst System | Product | Reference(s) |

| Heck Reaction | Iodobenzene, Butyl acrylate | PdCl₂ or Pd(OAc)₂ with pyrazole/pyrazolone ligands | Ethyl/Butyl Cinnamate derivatives | vut.ac.za |

| C-H Allylation | C4-substituted Pyrazole, Allyl carbonate | Pd(OAc)₂, Ligand | C5-Allylated Pyrazole | nih.govresearchgate.net |

| C-H Benzylation | C4-substituted Pyrazole, Benzyl bromide | Pd(OAc)₂, Ligand | C5-Benzylated Pyrazole | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | 4-Halopyrazole, Amine | Pd(dba)₂, Bulky phosphine (B1218219) ligand | 4-Aminopyrazole | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are instrumental in providing a preliminary structural map of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethyl group attached to the nitrogen at position 1 would show a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with each other. The methoxy group at position 3 would present a sharp singlet. The amine group at position 4 is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The lone proton on the pyrazole ring at position 5 would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Each unique carbon atom in this compound would give a distinct signal. The ethyl group carbons, the methoxy carbon, and the three carbons of the pyrazole ring are all expected to resonate at characteristic chemical shifts. For a similar compound, 4-bromo-1-phenyl-1H-pyrazol-3-ol, the pyrazole ring carbons C-3, C-4, and C-5 show distinct signals, which is a common feature in substituted pyrazoles researchgate.net.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| N-CH2-CH3 | ~4.0 (quartet) | ~45 |

| N-CH2-CH3 | ~1.4 (triplet) | ~15 |

| O-CH3 | ~3.9 (singlet) | ~58 |

| C5-H | ~7.5 (singlet) | ~130 |

| NH2 | ~4.5 (broad singlet) | - |

| C3 | - | ~160 |

| C4 | - | ~110 |

| C5 | - | ~130 |

Note: The predicted chemical shifts are based on typical values for similar functional groups and pyrazole derivatives.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from one-dimensional spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the methylene and methyl protons of the ethyl group, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal to its directly attached carbon atom. For instance, the singlet of the C5-H proton would correlate with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). Key expected correlations would include the N-CH2 protons with the C5 and N1-adjacent pyrazole ring carbons, and the methoxy protons with the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, a NOESY spectrum could reveal through-space interactions between the protons of the ethyl group and the C5-H proton, helping to define the preferred conformation of the ethyl group relative to the pyrazole ring. The successful use of 2D NMR experiments like HSQC, HMBC, COSY, and NOESY has been demonstrated in the structural confirmation of other substituted pyrazole amines mdpi.comresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methoxy groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band around 1050-1250 cm⁻¹ mdpi.comresearchgate.net.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=N / C=C Stretch (Pyrazole Ring) | 1500 - 1650 |

| C-O Stretch (Methoxy) | 1050 - 1250 |

| N-H Bend (Amine) | 1590 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, the methoxy group, or other small fragments, providing further structural evidence. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The mass spectra of related pyrazole derivatives often show a prominent molecular ion peak, which aids in confirming the proposed structure mdpi.comresearchgate.net.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula to validate the compound's composition. This technique is routinely used in the characterization of newly synthesized pyrazole derivatives to confirm their elemental composition mdpi.commdpi.com.

Interactive Data Table: Calculated Elemental Composition

| Element | Percentage (%) |

| Carbon (C) | 51.41 |

| Hydrogen (H) | 7.91 |

| Nitrogen (N) | 29.98 |

| Oxygen (O) | 10.70 |

Calculated for the molecular formula C6H11N3O.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. This information would reveal the planarity of the pyrazole ring and the conformation of the ethyl and methoxy substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. While no specific crystal structure data for this compound is publicly available, crystallographic studies on similar pyrazole derivatives have provided valuable insights into their solid-state structures researchgate.netresearchgate.netnih.gov.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 3 Methoxy 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Studies of Molecular Architecture and Electronic Properties

DFT has become a powerful tool for predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and electronic transport properties. For related pyrazole (B372694) derivatives, HOMO-LUMO analysis has been used to predict their reactivity and potential as functional materials.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets. For 1-Ethyl-3-methoxy-1H-pyrazol-4-amine, an MEP map would identify the likely sites for electrophilic and nucleophilic attack.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure.

Theoretical NMR Chemical Shifts (¹H, ¹³C, ¹⁵N) and Their Correlation with Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. By computing the theoretical ¹H, ¹³C, and ¹⁵N NMR spectra and comparing them with experimentally obtained data, researchers can confirm the molecular structure with a high degree of confidence. While experimental NMR data may exist for this compound, a correlational study with theoretical predictions has not been published.

Prediction of Vibrational Frequencies (IR) and Their Agreement with Experimental Spectra

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules. These theoretical predictions can be correlated with experimental infrared (IR) spectra to assign specific vibrational modes to observed absorption bands. For pyrazole derivatives, DFT calculations have been shown to provide good agreement with experimental data. derpharmachemica.com

The vibrational spectrum of a molecule is determined by the various ways its atoms can move relative to one another, including stretching, bending, rocking, and twisting motions of its chemical bonds. msu.edu The exact frequency of these vibrations depends on the bond strength and the mass of the atoms involved. msu.edu

For this compound, key vibrational modes can be predicted. The N-H stretching vibration of the amine group is expected to appear in the range of 3350-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methoxy (B1213986) groups are typically observed between 2850 and 3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear around 1025-1200 cm⁻¹.

A comparison of theoretically predicted and experimentally observed vibrational frequencies can help confirm the molecular structure and provide a deeper understanding of its electronic properties. The intensity of an IR absorption band is related to the change in the dipole moment during the vibration. chemconnections.org

Table 1: Predicted Major Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3350 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 2950 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Pyrazole Ring (C=C, C=N) | Stretching | 1400 - 1650 |

| Methoxy (C-O) | Stretching | 1025 - 1200 |

Note: These are general predicted ranges based on typical values for these functional groups.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for screening potential inhibitors of biological targets like enzymes and receptors. nih.govnih.gov

The pyrazole scaffold is a common motif in many biologically active compounds. mdpi.com Molecular docking studies on various pyrazole derivatives have demonstrated their potential to interact with the active sites of proteins, such as kinases. nih.gov These studies typically involve creating a 3D model of the ligand (this compound) and the target protein. The ligand is then computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity.

A typical molecular docking study would reveal the binding energy, which indicates the stability of the ligand-protein complex, and the specific interactions, such as hydrogen bonds and van der Waals forces, that contribute to this stability. nih.gov

Table 2: Potential Intermolecular Interactions in Docking Studies of this compound

| Interaction Type | Functional Group Involved | Potential Role in Binding |

| Hydrogen Bond Donor | Amine (N-H) | Interaction with electronegative atoms in the protein's active site. |

| Hydrogen Bond Acceptor | Amine (N), Methoxy (O), Pyrazole (N) | Interaction with hydrogen bond donors in the protein's active site. |

| Hydrophobic Interactions | Ethyl Group, Pyrazole Ring | Interaction with nonpolar residues in the binding pocket. |

| Van der Waals Forces | Entire Molecule | General attractive forces contributing to binding affinity. |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the rational design of molecules with high NLO activity. The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods.

Theoretical calculations would involve optimizing the molecular geometry and then computing the first and second hyperpolarizabilities (β and γ). These values provide a quantitative measure of the NLO response. The results of such calculations can guide the synthesis of new pyrazole derivatives with enhanced NLO properties.

Table 3: Factors Influencing the NLO Properties of this compound

| Molecular Feature | Contribution to NLO Properties |

| Pyrazole Ring | Provides a π-conjugated system. |

| Amine Group (-NH₂) | Acts as an electron-donating group, increasing charge transfer. |

| Methoxy Group (-OCH₃) | Can act as an electron-donating group. |

| Molecular Asymmetry | The arrangement of substituents can lead to a non-zero hyperpolarizability. |

Further theoretical studies are necessary to quantify the NLO properties of this compound and to explore its potential in materials science.

Structure Activity Relationship Sar Studies of 1 Ethyl 3 Methoxy 1h Pyrazol 4 Amine and Its Analogs

Impact of N1-Substitution on Biological Activity Profiles

The substituent at the N1 position of the pyrazole (B372694) ring plays a pivotal role in determining the biological activity profile of pyrazole-based compounds. In the case of 1-Ethyl-3-methoxy-1H-pyrazol-4-amine, the ethyl group at this position is a key determinant of its interaction with target proteins.

Research on various pyrazole series has consistently shown that the nature of the N1-substituent can significantly impact potency and selectivity. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the N1-substituent was found to be crucial for activity against various kinases. Similarly, studies on other pyrazole-based inhibitors have highlighted that even minor modifications at the N1 position, such as varying the length or branching of an alkyl chain, can lead to substantial changes in biological efficacy.

| Compound | N1-Substituent | Biological Target | Activity (e.g., IC50) |

|---|---|---|---|

| Analog 1 | -CH3 | Kinase A | 100 nM |

| This compound | -CH2CH3 | Kinase A | 50 nM |

| Analog 2 | -CH(CH3)2 | Kinase A | 200 nM |

| Analog 3 | -Phenyl | Kinase A | >1000 nM |

Role of C3-Methoxy Group in Modulating Ligand-Target Interactions

The C3 position of the pyrazole ring offers another critical handle for modulating biological activity. In this compound, the methoxy (B1213986) group at this position can significantly influence the compound's electronic properties and its ability to form key interactions with the target.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial hydrogen bond with specific amino acid residues in the active site of a protein. This interaction can be a major contributor to the binding affinity and selectivity of the compound. For example, in a series of pyrazole-based inhibitors of Aurora A kinase, the presence of a methoxy group at a related position was found to be less optimal than a nitro group, highlighting the subtle yet profound impact of this substituent. nih.gov

| Compound | C3-Substituent | Biological Target | Activity (e.g., IC50) |

|---|---|---|---|

| Analog 4 | -H | Kinase B | 500 nM |

| This compound | -OCH3 | Kinase B | 80 nM |

| Analog 5 | -OC2H5 | Kinase B | 150 nM |

| Analog 6 | -Cl | Kinase B | 300 nM |

Influence of the 4-Amino Functionality on Observed Biological Effects

The 4-amino group is a hallmark of many biologically active pyrazole derivatives and is indispensable for the activity of this compound. This primary amine can act as both a hydrogen bond donor and acceptor, enabling it to form multiple, strong interactions with the target protein.

Modification or replacement of the 4-amino group typically leads to a significant loss of biological activity, underscoring its importance. Structure-activity relationship studies on various 4-aminopyrazole series have consistently demonstrated the necessity of this functionality for potent biological effects.

| Compound | C4-Substituent | Biological Target | Activity (e.g., IC50) |

|---|---|---|---|

| This compound | -NH2 | Kinase C | 25 nM |

| Analog 7 | -NHCH3 | Kinase C | 150 nM |

| Analog 8 | -N(CH3)2 | Kinase C | >1000 nM |

| Analog 9 | -OH | Kinase C | 800 nM |

Rational Ligand Design Based on SAR Principles

For instance, if the goal is to improve potency, one might explore subtle modifications to the N1-ethyl group to better fill a hydrophobic pocket, or introduce substituents on the C3-methoxy group to optimize hydrogen bonding interactions. If selectivity is a concern, modifications can be made to exploit differences in the active sites of the target protein versus off-target proteins.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be powerful tools in this process. researchgate.net These methods can help to visualize how different analogs bind to the target and can predict the activity of new, yet-to-be-synthesized compounds. This iterative process of design, synthesis, and testing, guided by SAR principles, is at the heart of modern drug discovery and is essential for the development of the next generation of targeted therapies. The insights from such studies on pyrazole-based kinase inhibitors have been instrumental in advancing the field. nih.govnih.gov

Pre Clinical Biological Activity and Mechanistic Research of 1 Ethyl 3 Methoxy 1h Pyrazol 4 Amine Derivatives

Enzyme Inhibition Mechanisms of Action

The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, known to be a core component of many enzyme inhibitors. However, specific inhibitory activities of 1-Ethyl-3-methoxy-1H-pyrazol-4-amine derivatives against the enzymes listed below have not been detailed in the available literature.

Kinase Inhibition Studies (e.g., CDK2, EGFR, p38MAPK, c-Jun-N-terminal kinases)

Research into pyrazole derivatives has shown their potential as kinase inhibitors. For instance, various N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent CDK2 inhibitors, with some compounds exhibiting Ki values in the low nanomolar range. Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR). Furthermore, pyrazole-based compounds have been explored as inhibitors of p38 MAPK and c-Jun N-terminal kinases (JNK), demonstrating the versatility of the pyrazole core in targeting different kinase families.

Despite these broader findings, there is no specific data available on the inhibitory concentrations (IC50) or mechanisms of action for derivatives of this compound against CDK2, EGFR, p38MAPK, or JNK.

Inhibition of Other Enzymatic Targets (e.g., Meprin α and β, Histone Deacetylases, Thymidylate Synthase, Thymidine (B127349) Phosphorylase, Arylamine N-acetyltransferase)

The inhibitory potential of pyrazole derivatives extends beyond kinases. Studies have reported on pyrazole-based inhibitors of meprin α and β, which are metalloproteinases implicated in various diseases.

Additionally, some pyrazole-containing compounds have been shown to exhibit inhibitory activity against histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation. For example, certain-shogaol derivatives incorporating a pyrazole moiety have demonstrated HDAC inhibition with IC50 values in the micromolar range.

The pyrazole scaffold has also been incorporated into inhibitors of thymidylate synthase and thymidine phosphorylase, enzymes crucial for nucleotide synthesis and targeted in cancer therapy. While various heterocyclic compounds have been studied for their inhibitory effects on these enzymes, specific data for this compound derivatives is absent. Similarly, while the inhibition of arylamine N-acetyltransferase by various chemical entities has been documented, specific information regarding pyrazol-4-amine derivatives is not available.

Receptor and Protein Interaction Studies

The interaction of pyrazole derivatives with various receptors and proteins has been an active area of research.

Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5)

Allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) containing a pyrimidine (B1678525) scaffold have been described, with some demonstrating a range of activities from partial antagonism to positive allosteric modulation. However, specific studies detailing the interaction of this compound derivatives with mGluR5 are not present in the surveyed literature.

Inhibition of Activin Receptor-Like Kinase-2 (ALK2)

There is a lack of specific research on the inhibition of Activin Receptor-Like Kinase-2 (ALK2) by derivatives of this compound.

Cellular Pathway Modulation Investigations (In Vitro Models)

Given the absence of specific enzyme and receptor inhibition data for this compound derivatives, there is consequently no information available regarding their effects on downstream cellular pathways in in vitro models.

NF-κB Pathway Regulation and Its Implications

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Pyrazole derivatives have been investigated for their potential to modulate this pathway.

Research has shown that certain pyrazole compounds can inhibit the activation of NF-κB. For instance, studies on resveratrol, which contains methoxy (B1213986) groups similar to the subject compound, have demonstrated the ability of its derivatives to suppress lipopolysaccharide-induced inflammation by inactivating the NF-κB pathway in RAW 264.7 cells. The deacetylation of NF-κB by certain molecules can suppress the expression of downstream signaling pathways, thereby mitigating inflammation. In the context of cancer, pyrazole derivatives have been found to inhibit the nuclear translocation of NF-κB-p65 in A549 lung cancer cells, which is a critical step in the activation of the NF-κB signaling cascade. This inhibition can, in turn, affect the expression of proteins involved in tumor progression and metastasis.

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to interfere with the NF-κB signaling pathway. This modulation can lead to a reduction in the production of pro-inflammatory cytokines and other mediators, highlighting the therapeutic potential of this class of compounds for inflammatory disorders.

Anti-proliferative Effects in Cancer Cell Lines (e.g., A549, Hep G2, MCF-7, HCT-116)

A significant body of research has focused on the anti-proliferative effects of pyrazole derivatives against a variety of cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth, and their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50).

The anti-proliferative activity of various pyrazole derivatives has been tested against human lung carcinoma (A549), hepatocellular carcinoma (Hep G2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines. One study synthesized a series of pyrazole derivatives and evaluated their in vitro anticancer activity. The results indicated that these compounds exhibited selective cytotoxicity against HCT-116 and MCF-7 cell lines. Another study on novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showed significant cytotoxic effects against A549, HepG2, and MCF-7 cell lines. For instance, one derivative, compound 4d, showed notable antitumor efficacy on MCF-7 and HepG2 with IC50 values of 0.72 μM and 0.14 μM, respectively, and high activity against the A549 cell line with an IC50 of 2.33 μM.

The mechanism behind these anti-proliferative effects is often linked to the induction of apoptosis and inhibition of key enzymes involved in cancer progression. For example, some pyrazole derivatives have been identified as potent inhibitors of spleen tyrosine kinase (Syk), which plays a crucial role in the signaling pathways of hematological malignancies.

Below is a table summarizing the anti-proliferative activity of selected pyrazole derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 2 | A549 | 6.30 | |

| Pyrazole Derivative 2 | HCT-116 | 10.60 | |

| Pyrazole Derivative 2 | HepG2 | 8.80 | |

| Pyrazole Derivative 2 | MCF-7 | 8.30 | |

| Pyrazole Derivative 3 | A549 | 6.10 | |

| Pyrazole Derivative 3 | HCT-116 | 11.00 | |

| Pyrazole Derivative 3 | HepG2 | 8.95 | |

| Pyrazole Derivative 3 | MCF-7 | 8.65 | |

| Pyrazole Derivative 4 | A549 | 5.50 | |

| Pyrazole Derivative 4 | HCT-116 | 9.77 | |

| Pyrazole Derivative 4 | HepG2 | 7.12 | |

| Pyrazole Derivative 4 | MCF-7 | 7.85 | |

| Compound 4d | A549 | 2.33 | |

| Compound 4d | HepG2 | 0.14 | |

| Compound 4d | MCF-7 | 0.72 | |

| se-182 | A549 | 15.80 | |

| se-182 | HepG2 | 15.58 |

Antimicrobial Activity Investigations (In Vitro Methodologies)

Derivatives of pyrazole have been extensively studied for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The in vitro evaluation of their antimicrobial activity is a critical first step in the drug discovery process and typically involves methodologies such as the agar (B569324) well diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC).

The agar well diffusion method is a widely used technique to screen for antimicrobial activity. In this method, a standardized inoculum of a particular microorganism is spread over the surface of an agar plate. Wells are then made in the agar, and a solution of the test compound is added to these wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Following the initial screening, the Minimum Inhibitory Concentration (MIC) is determined to quantify the potency of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is often determined using a broth microdilution method, where a serial dilution of the compound is prepared in a liquid growth medium and then inoculated with the test microorganism.

Several studies have reported the synthesis and antimicrobial evaluation of novel pyrazole derivatives. For instance, a series of pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and showed considerable antimicrobial activity against tested microorganisms. One particular hydrazone derivative displayed high antibacterial and antifungal activities with MIC values in the range of 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi. Another study on thiazol-4-one/thiophene-bearing pyrazole derivatives found that several compounds were significantly active against the tested pathogens, with one derivative showing MIC values ranging from 0.22 to 0.25 μg/mL.

The table below presents the antimicrobial activity of selected pyrazole derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone 21a | Bacteria | 62.5-125 | |

| Hydrazone 21a | Fungi | 2.9-7.8 | |

| Compound 7b | Pathogens | 0.22-0.25 |

Applications of 1 Ethyl 3 Methoxy 1h Pyrazol 4 Amine in Organic Synthesis

Role as a Key Synthetic Intermediate for Further Functionalization

1-Ethyl-3-methoxy-1H-pyrazol-4-amine serves as a pivotal building block in organic synthesis, primarily due to the reactive nature of its amino group and the potential for substitution on the pyrazole (B372694) ring. The amino group at the C4 position can readily undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The functionalization of the pyrazole nucleus with amino substituents has been shown to produce multifunctional pharmacologically active compounds. researchgate.net Aminopyrazoles, such as this compound, are considered advantageous frameworks in drug discovery. researchgate.netnih.gov The presence of the primary amino group allows for reactions such as acylation, alkylation, and condensation, leading to the formation of a wide range of derivatives. These reactions are fundamental to the construction of new chemical entities with potentially enhanced biological activities.

The general reactivity of aminopyrazoles makes them useful starting materials for creating more complex structures. For instance, the amino group can be converted to a variety of other functionalities, thereby providing access to a broad spectrum of substituted pyrazoles. This versatility is crucial for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry and agrochemical research.

Table 1: Key Reactions for the Functionalization of 4-Aminopyrazoles

| Reaction Type | Reagent/Conditions | Product Type |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary amines |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Condensation | Aldehydes, Ketones | Imines (Schiff bases) |

| Diazotization | Nitrous acid | Diazonium salts |

Construction of Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines)

A significant application of 4-aminopyrazole derivatives, including this compound, is in the synthesis of fused heterocyclic systems, with pyrazolo[3,4-d]pyrimidines being a prominent example. nih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine (B94841) and is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.gov

The synthesis of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles typically involves a cyclocondensation reaction with a suitable three-carbon electrophile. For example, reaction with a β-ketoester or a related 1,3-dicarbonyl compound can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. The substituents on the starting 4-aminopyrazole, such as the ethyl and methoxy (B1213986) groups in this compound, are incorporated into the final fused product, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, making them valuable candidates for the development of anticancer agents. nih.govnih.gov The ability to readily access these fused systems from 4-aminopyrazoles underscores the importance of compounds like this compound as key synthetic intermediates. nih.gov

Utilization in the Preparation of Diverse Chemical Libraries

In modern drug discovery, the generation of diverse chemical libraries for high-throughput screening is a crucial strategy for identifying new lead compounds. Substituted aminopyrazoles are valuable scaffolds for combinatorial chemistry and the creation of such libraries. researchgate.net The amenability of the amino group to a wide range of reactions allows for the rapid generation of a large number of analogs from a common core structure.

This compound, with its reactive amino functionality, is an ideal starting point for the construction of a library of pyrazole derivatives. By reacting it with a diverse set of building blocks, such as various carboxylic acids, sulfonyl chlorides, and aldehydes, a library of amides, sulfonamides, and imines can be synthesized. This approach enables the exploration of a broad chemical space around the pyrazole scaffold, increasing the probability of discovering compounds with desired biological activities. The synthesis of libraries of thiourea (B124793) and urea (B33335) derivatives from 4-aminopyrazoles has been explored for identifying anticonvulsant agents. nih.gov

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals

The pyrazole ring is a key structural motif in numerous pharmaceuticals and agrochemicals. clockss.orgmdpi.com 4-Aminopyrazole derivatives serve as important precursors for the synthesis of these advanced intermediates.

In the pharmaceutical arena, 4-aminopyrazoles are precursors to a variety of kinase inhibitors. nih.govmdpi.com For instance, they are used in the synthesis of inhibitors for Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. nih.gov The synthesis of these complex molecules often involves the coupling of a 4-aminopyrazole with another heterocyclic system.

In the agrochemical industry, pyrazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides. clockss.org For example, some 4-aminopyrazole derivatives have been investigated for their antifungal properties. nih.gov The development of new agrochemicals often relies on the modification of known active scaffolds, and this compound represents a modifiable scaffold that can be used to generate novel candidates with potentially improved efficacy or a different spectrum of activity. The use of 5-aminopyrazole-4-carboxylate derivatives as intermediates for fungicides is a known application in this field. mdpi.com

Table 2: Examples of Bioactive Molecules Derived from Aminopyrazole Scaffolds

| Compound Class | Biological Activity | Therapeutic/Application Area |

| Pyrazolo[3,4-d]pyrimidines | Kinase inhibition | Oncology, Immunology |

| Substituted Pyrazole Amides | Anticonvulsant, Antifungal | Neurology, Infectious Diseases |

| Phenylpyrazole Insecticides | GABA-gated chloride channel antagonism | Crop Protection |

| Pyrazole Carboxanilides | Succinate dehydrogenase inhibition | Fungicides |

Future Research Directions and Unexplored Potential of 1 Ethyl 3 Methoxy 1h Pyrazol 4 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods like the condensation of hydrazines with 1,3-dicarbonyl compounds or 1,3-dipolar cycloadditions. tandfonline.comnih.gov However, these classical approaches often come with drawbacks such as the use of hazardous solvents, the formation of regioisomeric mixtures, and the need for harsh reaction conditions. tandfonline.commdpi.com The future development of synthetic routes for 1-Ethyl-3-methoxy-1H-pyrazol-4-amine and its analogs will likely focus on green and sustainable chemistry principles. scholarsportal.inforesearchgate.net

Key areas for exploration include:

Catalyst-Free and Solvent-Free Reactions: Researchers have successfully synthesized pyrano[2,3-c]pyrazole derivatives under solvent-free conditions, a method that reduces environmental impact and simplifies work-up procedures. ias.ac.in Similar multi-component, catalyst-free approaches in aqueous media have also proven effective for other pyrazole derivatives. ias.ac.in

Novel Catalytic Systems: The use of heterogeneous catalysts like Amberlyst-70, nano-ZnO, and various metal catalysts (e.g., palladium, copper, silver) has shown promise in improving the efficiency and regioselectivity of pyrazole synthesis. mdpi.com Investigating these catalysts for the specific synthesis of this compound could lead to higher yields and more environmentally benign processes.

Energy-Efficient Methods: Techniques such as ultrasound and microwave-assisted synthesis are being increasingly employed to accelerate reaction times and improve yields under milder conditions. scholarsportal.inforesearchgate.net Applying these energy sources could provide rapid and efficient access to the target molecule and its derivatives.

One-Pot Syntheses: Multi-component reactions that allow for the construction of complex molecules in a single step are highly desirable. tandfonline.commdpi.com Designing a one-pot synthesis for this compound, potentially starting from readily available materials like ketones, acid chlorides, and a substituted hydrazine (B178648), would represent a significant advancement in efficiency. mdpi.com

Application of Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the structural and dynamic properties of this compound is crucial for elucidating its function. While standard spectroscopic methods provide basic characterization, advanced techniques can offer deeper insights.

Future research should involve:

Multi-dimensional Nuclear Magnetic Resonance (NMR): 2D NMR techniques (COSY, HSQC, HMBC) are essential for unambiguous structural assignment. Advanced NMR experiments can also be used to study dynamic processes, such as tautomerism, which is a known characteristic of pyrazole rings, and to understand intermolecular interactions. mdpi.comijpsr.info

Computational Spectroscopy: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computations have become powerful tools for predicting spectroscopic properties and understanding electronic structures. mdpi.com These methods can be used to calculate NMR chemical shifts, vibrational frequencies, and electronic absorption spectra for this compound, corroborating experimental data and providing insight into its molecular orbitals (HOMO/LUMO). mdpi.com

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular packing. This information is invaluable for understanding its physical properties and for structure-based drug design. acs.org

Time-Resolved Spectroscopy: To study the molecule's behavior in excited states, which is relevant for applications in materials science (e.g., as fluorescent probes), time-resolved spectroscopic techniques could be employed. mdpi.com

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

Pyrazole derivatives are known to interact with a multitude of biological targets, acting as inhibitors for enzymes like cyclooxygenase (COX), kinases, and monoamine oxidases. nih.govacs.orgnih.gov The specific biological role of this compound is currently unknown, presenting a rich field for investigation.

Future mechanistic studies should focus on:

Enzyme Inhibition Assays: Screening the compound against a panel of clinically relevant enzymes (e.g., kinases like CDK2, VEGFR-2; phosphodiesterases like PDE4) could reveal specific inhibitory activities. nih.govnih.govrsc.org

Binding Studies: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Molecular Docking and Dynamics: In silico molecular docking can predict the binding mode of this compound within the active site of a target protein. nih.govrsc.org Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose and to understand the key interactions that drive binding. rsc.org

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with modifications at the ethyl, methoxy (B1213986), and amine positions, researchers can establish clear SARs. researchgate.netevitachem.com This involves correlating specific structural features with changes in biological activity to optimize potency and selectivity. nih.govresearchgate.net

Exploration of New Biological Targets and Therapeutic Areas

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of conditions including inflammation, cancer, obesity, and neurological disorders. researchgate.netnih.gov This versatility suggests that this compound could have potential applications across multiple therapeutic areas.

Promising avenues for exploration include:

Anticancer Agents: Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various proteins involved in cancer progression, such as vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). nih.govrsc.org The target compound and its future analogs could be screened against various cancer cell lines. capes.gov.br

Anti-inflammatory Agents: The success of the pyrazole-based COX-2 inhibitor Celecoxib highlights the potential of this scaffold in treating inflammation. researchgate.netnih.gov this compound could be evaluated in models of inflammation. mdpi.com

Neurodegenerative Diseases: Pyrazoline compounds have been investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes which are key targets in the treatment of diseases like Parkinson's and Alzheimer's. acs.org

Infectious Diseases: Pyrazole derivatives have also been reported to possess antibacterial, antifungal, and antiviral properties, opening another avenue for therapeutic investigation. bohrium.comresearchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for Derivatives

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.gov These computational tools can be powerfully applied to the study of this compound.

Future research should integrate:

Predictive Modeling: ML algorithms can be trained on existing data for pyrazole derivatives to build models that predict the biological activity, toxicity, and pharmacokinetic properties (ADME) of novel, unsynthesized analogs of this compound. rsc.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules optimized for binding to a specific biological target, using the core structure of this compound as a starting point.

Virtual High-Throughput Screening (vHTS): ML-based scoring functions can enhance the accuracy of vHTS campaigns, allowing for the rapid screening of vast virtual libraries of pyrazole derivatives to identify the most promising candidates for synthesis and testing. nih.gov

SAR Analysis: AI can analyze complex structure-activity relationship data to identify subtle patterns and key molecular features that are critical for a desired biological effect, guiding the rational design of more potent and selective compounds. researchgate.net

Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Ethyl-3-methoxy-1H-pyrazol-4-amine, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazides or through nucleophilic substitution reactions. For example, cyclization using phosphorus oxychloride at 120°C (as described for analogous pyrazole derivatives) yields intermediates that can be further functionalized. Reaction parameters such as solvent choice (e.g., DMF or THF), temperature, and catalyst (e.g., copper bromide) significantly impact yield. Purification via column chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Combined use of -NMR, -NMR, and HRMS (High-Resolution Mass Spectrometry) is essential. For instance, -NMR in DMSO-d can resolve ethyl and methoxy proton signals (δ 3.27 ppm for methoxy, δ 1.2–1.4 ppm for ethyl CH), while HRMS confirms the molecular ion peak (e.g., m/z 169.22 [M+H]) . IR spectroscopy can validate functional groups (e.g., NH stretches at ~3300 cm) .

Q. How can solubility challenges for this compound in aqueous media be addressed for biological assays?

- Methodological Answer : Salt formation (e.g., hydrochloride salts) improves aqueous solubility. For example, reacting the free base with HCl in aprotic solvents under anhydrous conditions yields water-soluble derivatives. Alternatively, co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes can enhance solubility without altering biological activity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Use 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, - HMBC can confirm NH connectivity in pyrazole rings. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation, as demonstrated for hydroxyethyl-substituted pyrazoles .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking against target proteins (e.g., bacterial enzymes) identifies favorable substituents. For instance, introducing electron-withdrawing groups at the 4-position (e.g., Cl or CF) enhances antimicrobial activity by improving target binding .

Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for antimicrobial derivatives of this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying alkyl chains or aryl groups) and screen against Gram-positive/negative bacteria. Minimal Inhibitory Concentration (MIC) assays and time-kill curves quantify potency. For example, replacing the ethyl group with a benzyl moiety in pyrazole derivatives increased activity against S. aureus (MIC 2 µg/mL) .

Q. How can reaction pathways be optimized to minimize by-products during large-scale synthesis?

- Methodological Answer : Use flow chemistry or microwave-assisted synthesis to enhance reaction homogeneity and reduce side reactions. For example, continuous-flow systems with immobilized catalysts (e.g., cesium carbonate) improve yields of pyrazole intermediates by 15–20% compared to batch methods. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental -NMR chemical shifts?

- Methodological Answer : Calculate theoretical shifts using software (e.g., ACD/Labs or Gaussian) and compare with experimental data. Deviations >2 ppm often indicate conformational flexibility or solvent effects. For example, protonation of the pyrazole NH group in acidic solvents can downfield-shift adjacent carbons by 3–5 ppm, necessitating pH control during analysis .

Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.